molecular formula C13H16N2O4S B5644681 1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5644681
M. Wt: 296.34 g/mol
InChI Key: UMDJBYSQZISICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as DMSO-Py, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. This molecule has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of DMSO-Py is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways, including the PI3K/Akt and NF-κB pathways. DMSO-Py has also been shown to induce the expression of p53, a tumor suppressor protein, and inhibit the expression of cyclin D1, a protein involved in cell cycle regulation.
Biochemical and Physiological Effects
DMSO-Py has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. DMSO-Py has also been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes, including COX-2 and MMP-9.

Advantages and Limitations for Lab Experiments

DMSO-Py has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and stability. However, there are also limitations to its use, including its limited solubility in water and some organic solvents, and its potential to interact with other molecules in the experimental system.

Future Directions

There are several future directions for research on DMSO-Py, including its potential application in combination therapy with other anti-cancer drugs, its use as a neuroprotective agent in neurodegenerative diseases, and its potential application in the treatment of inflammatory diseases. Further studies are also needed to elucidate the mechanism of action of DMSO-Py and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, DMSO-Py is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of DMSO-Py in various fields of research.

Synthesis Methods

DMSO-Py can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethoxybenzenesulfonyl hydrazide with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride. The yield of DMSO-Py obtained from these methods is relatively high, making these methods suitable for large-scale production.

Scientific Research Applications

DMSO-Py has been studied for its potential application in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DMSO-Py has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, DMSO-Py has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, DMSO-Py has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9-7-10(2)15(14-9)20(16,17)11-5-6-12(18-3)13(8-11)19-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDJBYSQZISICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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